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molecular formula C4H5BN2O2 B108616 5-Pyrimidinylboronic acid CAS No. 109299-78-7

5-Pyrimidinylboronic acid

Cat. No. B108616
M. Wt: 123.91 g/mol
InChI Key: HZFPPBMKGYINDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476274B2

Procedure details

In a manner similar to that described previously (Example 1, Steps 1-4 and Example 3, Step 4), compound 37G was subjected to the following sequence: hydantoin formation with (NH4)2CO3/KCN, hydrolysis with LiOH, methyl ester formation with SOCl2/MeOH, reduction with NaBH4, and cyclization with BrCN to provide (±)-37H (LCMS m/z 295/297, MH+). Final Suzuki coupling with pyrimidine-5-boronic acid afforded the title compound (±)-37. LCMS m/z 295 (MH+).
[Compound]
Name
compound 37G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2CO3 KCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
SOCl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=O)N[C:2]1=O.[Li+].[OH-:9].[O:10]=S(Cl)Cl.CO.[BH4-:16].[Na+].Br[C:19]#[N:20]>>[N:20]1[CH:19]=[C:5]([B:16]([OH:10])[OH:9])[CH:7]=[N:1][CH:2]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
compound 37G
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Name
(NH4)2CO3 KCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
SOCl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl.CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide (±)-37H (LCMS m/z 295/297, MH+)

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)B(O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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